(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
BRD0209 is a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK3), a key regulatory kinase in the wingless-type MMTV integration site family (WNT) pathway . This compound has shown potential in the research of mood disorder diseases and various types of cancer, particularly acute myeloid leukemia (AML) .
Preparation Methods
Chemical Reactions Analysis
BRD0209 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its activity or selectivity.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered biological activity.
Scientific Research Applications
BRD0209 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of GSK3 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of GSK3 in cellular processes and its implications in diseases.
Medicine: Shows potential in the treatment of mood disorders and cancers, particularly AML
Industry: Utilized in the development of new therapeutic agents targeting GSK3.
Mechanism of Action
BRD0209 exerts its effects by selectively inhibiting GSK3α and GSK3β . The compound binds to the ATP-binding domain of GSK3, preventing its activity . This inhibition leads to the modulation of various downstream pathways, including the WNT pathway, which is crucial for cell proliferation and differentiation . The selective inhibition of GSK3α and GSK3β by BRD0209 helps in reducing the potential side effects associated with dual inhibition .
Comparison with Similar Compounds
BRD0209 is compared with other GSK3 inhibitors such as BRD0705 and BRD3731 . These compounds also target GSK3 but have different selectivity profiles:
BRD0705: Selective for GSK3α and does not increase β-catenin stabilization.
BRD3731: Selective for GSK3β and induces β-catenin stabilization in certain cell lines.
The uniqueness of BRD0209 lies in its dual inhibition of GSK3α and GSK3β, making it a valuable tool for studying the combined effects of inhibiting both isoforms .
Properties
Molecular Formula |
C22H25N3O |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(4S)-3-cyclopropyl-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1 |
InChI Key |
YKPIWOGXCSQLFH-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)C4CC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)C4CC4)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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